5-(三氟甲基)吡啶-3-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride" is a fluorinated pyridine derivative that is of interest due to its potential applications in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar fluorinated compounds, which can be used to infer some properties and reactivity patterns of "5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride".

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives often involves the introduction of fluorinated groups to the pyridine ring. For example, the synthesis of difluoromethyl 2-pyridyl sulfone, a compound related to our compound of interest, involves the use of a fluorinated sulfinate intermediate that is stable and observable by (19)F NMR . Similarly, the synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride involves the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides, which are formed by the reaction of trifluoromethyltrimethylsilane with N-(sulfinyl)trifluoromethanesulfonamide in the presence of fluoride ions . These methods suggest that the synthesis of "5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride" could similarly involve strategic introduction of fluorinated groups to a pyridine ring, possibly through sulfinate intermediates or oxidative fluorination techniques.

Molecular Structure Analysis

The molecular structure of fluorinated pyridine derivatives is characterized by the presence of fluorinated groups attached to the pyridine ring, which can significantly influence the electronic properties of the molecule. For instance, the X-ray molecular structure of a related compound, 2,4,6-trimethoxy-3,5-bis(trifluoromethylsulphonyl)pyridine, has been elucidated, showing the influence of the trifluoromethylsulphonyl groups on the pyridine ring . This suggests that "5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride" would also have a distinct molecular structure influenced by the electron-withdrawing trifluoromethyl group, which could be studied using techniques like NMR and X-ray crystallography.

Chemical Reactions Analysis

Fluorinated pyridine derivatives participate in various chemical reactions, often leveraging the reactivity of the fluorinated groups. For example, 1-trifluoromethylvinyl compounds undergo disfavored 5-endo-trig cyclizations to yield indoline and pyrrolidine derivatives . The reactivity of "5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride" could be expected to include nucleophilic substitution reactions, given the presence of the sulfonyl fluoride group, which is a good leaving group. The compound could potentially act as a reagent in the introduction of electron-withdrawing groups into other molecules, as seen with related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridine derivatives are largely determined by the presence of fluorine atoms. Fluorine's high electronegativity and small size make it an excellent substituent for influencing the reactivity and stability of organic molecules. For instance, the fluorinated sulfinate intermediate mentioned in the synthesis of difluoromethyl 2-pyridyl sulfone is relatively stable . The trifluoromethyl and sulfonyl fluoride groups in "5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride" would likely confer similar stability and reactivity, affecting properties such as boiling point, solubility, and reactivity towards nucleophiles. The exact physical properties would need to be determined experimentally, but they would be expected to reflect the influence of the strong electron-withdrawing trifluoromethyl group.

科学研究应用

含氟杂环合成

Ichikawa 等人 (2004) 的一项研究描述了通过 1-三氟甲基乙烯基化合物中不受青睐的 5-内端触发环化反应合成带有氟化一碳单元的吲哚啉和吡咯烷衍生物。该过程突出了使用类似 5-(三氟甲基)吡啶-3-磺酰氟的氟化化合物在材料科学和制药领域具有潜在应用的复杂分子结构的创建(Ichikawa, Mori, & Iwai, 2004)。

放射性药物开发

在放射性药物的背景下,Inkster 等人 (2012) 探索了基于磺酰氟的化合物作为 PET 化学中潜在的 18F 标记剂。他们的研究证明了在水性条件下 18F 的亲核结合,利用了类似 5-(三氟甲基)吡啶-3-磺酰氟的化合物,这可能会对新诊断剂的开发产生重大影响(Inkster, Liu, Ait-Mohand, Schaffer, Guérin, Ruth, & Storr, 2012)。

杂环磺酰胺和磺酰氟

Tucker 等人 (2015) 报告了使用硫官能化氨基丙烯醛衍生物选择性合成杂环磺酰氯、磺酰氟和磺酰胺。这项研究强调了含氟化合物在合成各种化学稳定和功能材料中的多功能性(Tucker, Chenard, & Young, 2015)。

有机合成和药物化学

Fier 和 Hartwig (2013) 的研究提出了一种温和的方案,用于使用二氟化银氟化吡啶和相关含氮芳烃中氮旁边的碳位点。该方法可能涉及 5-(三氟甲基)吡啶-3-磺酰氟,可以促进与药物研究相关的化合物的生产,突出了氟化化合物在有机合成中的重要性(Fier & Hartwig, 2013)。

安全和危害

The compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

未来方向

Trifluoromethylpyridine and its derivatives, including 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

作用机制

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with a trifluoromethyl group have been associated with the inhibition of the reverse transcriptase enzyme .

Result of Action

It’s known that the presence of a trifluoromethyl group can enhance the potency of drugs .

属性

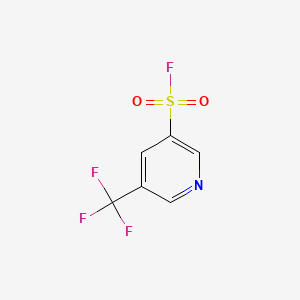

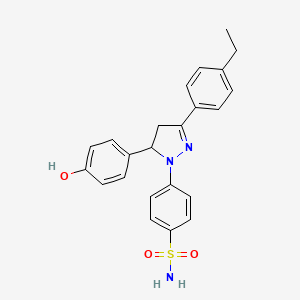

IUPAC Name |

5-(trifluoromethyl)pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-5(3-11-2-4)14(10,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQMZGFTGYYRTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3013149.png)

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B3013152.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B3013155.png)

![3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B3013156.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)